17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate
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Overview
Description
17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate: is a synthetic steroidal compound with the molecular formula C24H32O5 and a molecular weight of 400.51 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the acetylation of 17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione using acetic anhydride in the presence of a catalyst . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as crystallization, filtration, and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, 17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate is used as a precursor for the synthesis of more complex steroidal compounds. It serves as a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is used to study steroid hormone pathways and their effects on cellular processes. It helps in understanding the role of steroids in various physiological functions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other steroid-based products. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of 17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 17-Hydroxy-6-dehydroprogesterone
- Cyproterone acetate
- Megestrol acetate
Uniqueness
Compared to similar compounds, 17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate has unique structural features, such as the methoxy group at the 6th position and the acetate group at the 17th position . These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H20NNaO11S |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
sodium;[(3R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C18H21NO11S.Na/c1-8-5-14(22)28-12-6-10(3-4-11(8)12)27-18-15(19-9(2)21)16(23)17(13(7-20)29-18)30-31(24,25)26;/h3-6,13,15-18,20,23H,7H2,1-2H3,(H,19,21)(H,24,25,26);/q;+1/p-1/t13?,15?,16?,17-,18+;/m0./s1 |
InChI Key |
RGJHTOQXHRYTRI-QNDUEIIYSA-M |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)CO)OS(=O)(=O)[O-])O)NC(=O)C.[Na+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)NC(=O)C.[Na+] |
Origin of Product |
United States |
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